molecular formula C20H24N10O2S B3007767 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-29-3

3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B3007767
CAS No.: 850914-29-3
M. Wt: 468.54
InChI Key: SRFXEPHHLXKXSC-UHFFFAOYSA-N
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Description

3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like guanine or xanthine derivatives.

    Introduction of the Methyl Group: The methyl group at the 3-position is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Piperazine Ring: The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Addition of the Sulfanylethyl Chain: The 2-(1-phenyltetrazol-5-yl)sulfanylethyl chain is attached via thiol-ene click chemistry, which is efficient and selective.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted purines and piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing biochemical assays.

Medicine

In medicine, 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is being investigated for its potential as an anticancer agent. Its ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for chemotherapy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Methylpiperazin-1-yl)-7-(2-mercaptoethyl)purine-2,6-dione: Similar structure but lacks the phenyl-tetrazole group.

    3-Methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione: Similar but lacks the sulfanylethyl chain.

    7-(2-(1-Phenyltetrazol-5-yl)sulfanylethyl)purine-2,6-dione: Similar but lacks the methyl group at the 3-position.

Uniqueness

The uniqueness of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of the phenyl-tetrazole group, in particular, enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O2S/c1-26-8-10-28(11-9-26)18-21-16-15(17(31)22-19(32)27(16)2)29(18)12-13-33-20-23-24-25-30(20)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,22,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFXEPHHLXKXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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